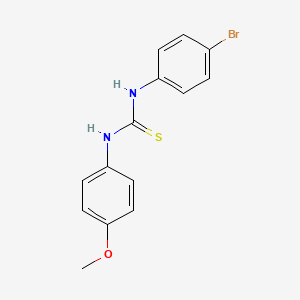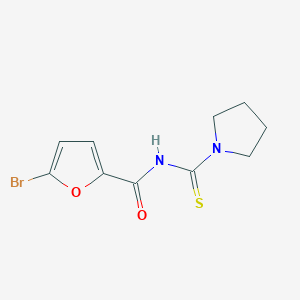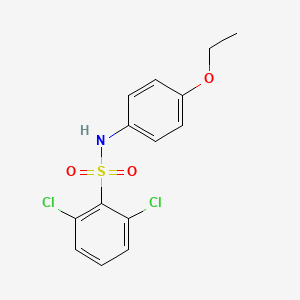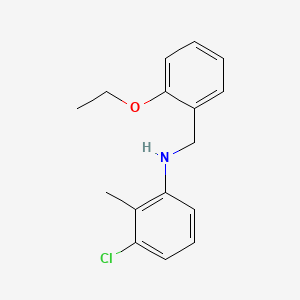![molecular formula C14H9ClF3NO2 B5776752 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide, also known as CTFA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates multiple signaling pathways in cells. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, DNA repair, and transcriptional regulation. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate for therapeutic applications. However, there are some limitations to using N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide in lab experiments. Its solubility in water is limited, which can make it challenging to administer in vivo. Additionally, its pharmacokinetics and pharmacodynamics are not well understood, which can make it difficult to optimize dosing regimens.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacological properties, such as increased solubility and better bioavailability. Another area of interest is the identification of new targets of CK2 inhibition, which could lead to the discovery of new therapeutic applications for N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide, which could help optimize dosing regimens for therapeutic use.
Métodos De Síntesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-(2-furyl)acrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography, and the yield is approximately 50%.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancers. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-5-12(11(8-9)14(16,17)18)19-13(20)6-4-10-2-1-7-21-10/h1-8H,(H,19,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPBUHTBKBQNU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)

![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)



![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)

